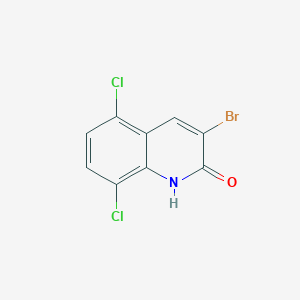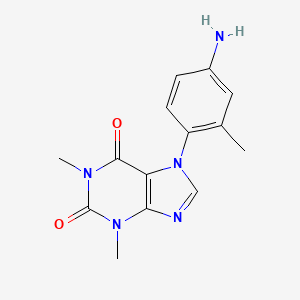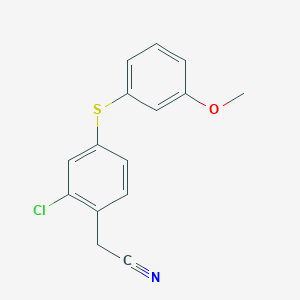![molecular formula C15H16N2O2S B11840261 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine CAS No. 62247-31-8](/img/structure/B11840261.png)
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a chemical compound that features a pyridine ring attached to an azetidine ring, which is further substituted with a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyridine and sulfonyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism involves binding to these targets, often through non-covalent interactions, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
- 4-Methylbenzenesulfonyl azetidine
- Pyridine derivatives with sulfonyl groups
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
62247-31-8 |
|---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3 |
InChI-Schlüssel |
WOYNBDKKNVLWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)






![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)
